Ticagrelor ({1S-[1α,2α,3β(1S,2R),5β]}-3-(7-{[2-(3,4-difluorophenyl)cyclopropyl]amino}-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol) is a synthetic, reversible antagonist of the adenosine diphosphate (ADP) receptor P2Y12. [, , , ] It belongs to the class of antiplatelet drugs, specifically the cyclopentyl-triazolopyrimidines. [, , , ] Ticagrelor plays a crucial role in inhibiting platelet aggregation and is used in the management of acute coronary syndromes. [, , , ]
The provided papers describe the synthesis of Ticagrelor and its key intermediates. [, , , ] Key steps involve the formation of the triazolopyrimidine core, introduction of the cyclopentane moiety, and coupling with the difluorophenylcyclopropylamine side chain. [, , , ] Specific details regarding reaction conditions, solvents, and yields are outlined in the respective papers. [, , , ] Notably, the papers highlight the use of chiral intermediates to ensure the desired stereochemistry of Ticagrelor. [, , , ]
The papers describe Ticagrelor's molecular structure, highlighting its key functional groups and stereochemistry. [, , , ] The crystal structure of a Ticagrelor derivative is also reported, providing insights into its three-dimensional conformation. [] This information is crucial for understanding the drug's interactions with its target, the P2Y12 receptor. [, , , ]
Ticagrelor acts as a P2Y12 receptor antagonist, preventing ADP-mediated platelet activation and aggregation. [, , , ] Binding of ADP to P2Y12 receptors on platelets triggers a signaling cascade that leads to platelet activation and aggregation. [, , , ] Ticagrelor competitively binds to the receptor, blocking ADP binding and inhibiting the downstream signaling pathway. [, , , ]
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7